

# Spectroscopic Analysis of 1-methyl-1H-pyrazol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1-methyl-1H-pyrazol-5-amine

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## Executive Summary

This technical guide provides a detailed overview of the spectral data for pyrazole derivatives, focusing on the core structure of **1-methyl-1H-pyrazol-5-amine**. Due to the limited availability of public domain spectral data for the unsubstituted **1-methyl-1H-pyrazol-5-amine**, this document presents a comprehensive analysis of a closely related and well-characterized analogue, 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine**. This illustrative example serves to inform researchers, scientists, and drug development professionals on the characteristic spectral features of this important class of heterocyclic compounds. The guide includes tabulated NMR and IR data, a summary of mass spectrometry fragmentation, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

## Introduction

**1-methyl-1H-pyrazol-5-amine** is a heterocyclic amine containing a pyrazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. The structural elucidation and characterization of novel pyrazole derivatives are fundamental to the advancement of pharmaceutical and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This guide aims to provide a practical reference for the spectral properties of the **1-methyl-1H-pyrazol-5-amine** core by examining a substituted derivative. The data and protocols presented herein are compiled from peer-reviewed scientific literature.

## Spectral Data Presentation

The following sections present the spectral data for the illustrative compound, 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine**. It is important to note that the chemical shifts, vibrational frequencies, and mass-to-charge ratios will differ for the unsubstituted **1-methyl-1H-pyrazol-5-amine** due to the absence of the tert-butyl and N-(4-methoxybenzyl) groups.

However, the data provides valuable insight into the expected spectral regions for the pyrazole core protons and carbons.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine**[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.28	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>
3.34	br s	1H	NH
3.57	s	3H	N-CH <sub>3</sub>
3.81	s	3H	O-CH <sub>3</sub>
4.16	d, J = 5.2 Hz	2H	N-CH <sub>2</sub>
5.41	s	1H	Pyrazole H-4
6.90	d, J = 8.4 Hz	2H	Aromatic H
7.30	d, J = 8.4 Hz	2H	Aromatic H

Table 2:  $^{13}\text{C}$  NMR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine**[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
30.6	C(CH <sub>3</sub> ) <sub>3</sub>
32.3	C(CH <sub>3</sub> ) <sub>3</sub>
34.2	N-CH <sub>3</sub>
50.1	N-CH <sub>2</sub>
55.4	O-CH <sub>3</sub>
85.2	Pyrazole C-4
114.2	Aromatic CH
129.4	Aromatic CH
130.9	Aromatic C (quaternary)
148.1	Pyrazole C-5
159.3	Aromatic C (quaternary)
160.7	Pyrazole C-3

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine** are presented below.

Table 3: IR Spectral Data of 3-tert-butyl-N-(4-methoxybenzyl)-**1-methyl-1H-pyrazol-5-amine**[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3243	N-H stretch
2958, 2863	C-H stretch (aliphatic)
1611	C=N stretch (pyrazole ring)
1558, 1506	C=C stretch (aromatic and pyrazole rings)
1240, 1036	C-O-C stretch (asymmetric and symmetric)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a derivative, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the molecular ion peak was observed at m/z 242, with the base peak at m/z 227, corresponding to the loss of a methyl group.[2]

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data, based on methodologies reported in the literature.[1]

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

## IR Spectroscopy

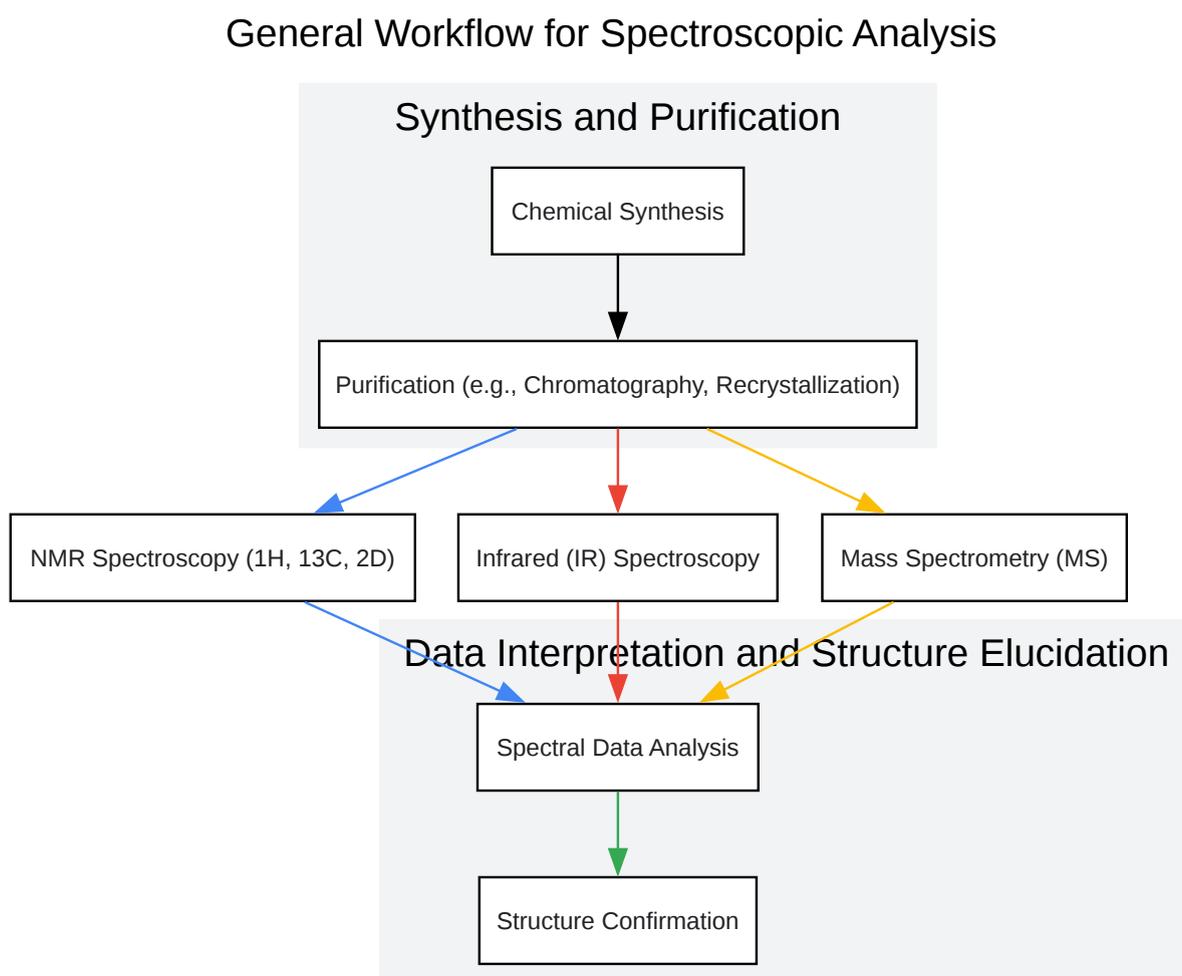
IR spectra are often recorded on an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the fragmentation pattern of the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized organic compound.



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Caption: A flowchart illustrating the typical workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.

## Conclusion

This technical guide has provided an overview of the key spectral data and analytical methodologies relevant to the characterization of **1-methyl-1H-pyrazol-5-amine** derivatives. While the specific data for the unsubstituted parent compound is not readily available, the analysis of a substituted analogue offers valuable insights for researchers in the field. The provided experimental protocols and workflow diagram serve as a practical resource for the spectroscopic analysis of novel pyrazole-based compounds.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
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